molecular formula C9H6ClF3O2 B6312916 Phenyl 2-chloro-3,3,3-trifluoropropanoate CAS No. 1357625-28-5

Phenyl 2-chloro-3,3,3-trifluoropropanoate

Cat. No.: B6312916
CAS No.: 1357625-28-5
M. Wt: 238.59 g/mol
InChI Key: YIVAFJJUSXBCAN-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with phenyl, chlorine, and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common route involves the reaction of phenol with 2-chloro-3,3,3-trifluoropropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenol and 2-chloro-3,3,3-trifluoropropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Phenol and 2-chloro-3,3,3-trifluoropropanoic acid.

    Reduction: Phenyl 2-chloro-3,3,3-trifluoropropanol.

Scientific Research Applications

Phenyl 2-chloro-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,3,3-trifluoropropanoic acid
  • Phenyl 2-chloroacetate
  • Phenyl trifluoroacetate

Uniqueness

Phenyl 2-chloro-3,3,3-trifluoropropanoate is unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

phenyl 2-chloro-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7(9(11,12)13)8(14)15-6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVAFJJUSXBCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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